molecular formula C8H10ClNO2 B1632247 2-Chloro-3,5-dimethoxyaniline CAS No. 120758-03-4

2-Chloro-3,5-dimethoxyaniline

Cat. No.: B1632247
CAS No.: 120758-03-4
M. Wt: 187.62 g/mol
InChI Key: QAQJMSZWWPFNJB-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxy groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dimethoxyaniline typically involves the chlorination of 3,5-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced to facilitate the reaction. The reaction is carried out at 95°C for about 8 hours, followed by cooling, filtering, and purification through reduced pressure distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process ensures high yield and purity, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-Chloro-3,5-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2C_8H_{10}ClNO_2. It is an aniline derivative with chlorine and methoxy groups substituting hydrogen atoms on the benzene ring. This compound has applications in chemical syntheses and scientific research.

Scientific Research Applications

This compound is used in various scientific research applications:

  • Chemistry It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Azo dyes can be prepared by diazotization .
  • Biology The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
  • Medicine Research is being done to explore its potential therapeutic effects and its role in drug development.
  • Industry It is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the chlorination of 3,5-dimethoxyaniline. One common method includes using copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced to facilitate the reaction. The reaction is carried out at 95°C for about 8 hours, followed by cooling, filtering, and purification through reduced pressure distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process ensures high yield and purity, often exceeding 98%. A process for the preparation of 4-chloro-2,5-di-methoxyaniline by catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase has been patented . The aromatic solvent xylene may be used . The reduction is carried out by charging the nitro compound, aromatic solvent, catalyst, co-catalyst, and the aqueous alkaline solution to the autoclave . After expelling the air with nitrogen, the autoclave is heated with stirring . Hydrogen is injected until no further decrease in pressure takes place, while the desired reaction temperature is maintained by external cooling . The reaction mixture is heated to 85° C., and hydrogen is injected with stirring up to a pressure of 10 bar .

The catalyst is filtered off under nitrogen, water is added, and the solvent is removed by steam distillation or distillation under a slight vacuum, and the base is precipitated in the form of granules from water by stirring under cold conditions . The granules are then filtered off as a virtually colorless product and dried, if appropriate. This procedure ensures that the catalyst can be recycled a large number of times .

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
  • Reduction Reduction reactions may involve reagents like sodium borohydride.
  • Substitution Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation Hydrogen peroxide in acidic or basic medium.
  • Reduction Sodium borohydride in methanol or ethanol.
  • Substitution Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism by which 2-Chloro-3,5-dimethoxyaniline exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Biological Activity

2-Chloro-3,5-dimethoxyaniline is an organic compound characterized by its molecular formula C8H10ClN1O2C_8H_{10}ClN_1O_2. It belongs to the class of aniline derivatives, where a chlorine atom is substituted at the 2-position and methoxy groups are present at the 3- and 5-positions on the benzene ring. This unique structure contributes to its distinctive chemical properties and biological activities, making it a subject of interest in pharmacological research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and modulation of metabolic pathways . While specific applications have not been extensively documented, its potential antioxidant properties and interactions with various enzymes suggest it could play a role in therapeutic contexts.

The exact mechanism of action for this compound remains unclear due to a lack of comprehensive studies. However, its structural similarity to other chloroaniline compounds allows for some assumptions about its biological interactions. The presence of methoxy groups may enhance binding affinity to biological targets, influencing enzymatic activity and receptor signaling pathways .

Enzyme Interaction Studies

Preliminary studies suggest that this compound may interact with various enzymes, potentially impacting their activity. For instance, it has been shown to engage in enzyme inhibition, which could lead to alterations in metabolic processes. This characteristic positions it as a candidate for further pharmacological exploration .

Antioxidant Properties

Research into the antioxidant properties of this compound has indicated potential benefits in reducing oxidative stress. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Cl at position 2; OCH₃ at positions 3 & 5Potential antioxidant; enzyme inhibition
Para-phenylenediamine NH₂ groups on adjacent carbonsSkin sensitization; oxidative stress response
4-Chloro-2,5-dimethoxyaniline Cl at position 4; OCH₃ at positions 2 & 5Antioxidant activity; enzyme modulation

Properties

IUPAC Name

2-chloro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQJMSZWWPFNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120758-03-4
Record name 2-Chloro-3,5-Dimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (2.19 g, 39.18 mmol) was added to a solution of N-(2-chloro-3,5-dimethoxyphenyl)acetamide (1.8 g, 7.837 mmol) in EtOH (100 mL) and water (10 mL) and the reaction mixture heated to reflux for 12 h. Excess EtOH was removed under reduced pressure to obtain a residue. The residue was then partitioned between water and diethyl ether. The organic layer was separated, dried over sodium sulfate, filtered and concentrated under vacuum to afford the title compound (1.2 g, 82% of yield) as a white solid. 1HNMR (CDCl3, 300 MHz): δ 5.97 (s, 2H), 4.08 (brs, 2H), 3.84 (s, 3H), 3.75 (s, 3H); MS (ESI): 188.1 [M+H]+.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To 6.01 g (0.021 mmol) of (2-chloro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester was added 15 mL of trifluoroacetic acid. The reaction was stirred for 3 hours at room temperature, then concentrated in vacuo. The residue was made basic with a saturated solution of sodium bicarbonate, then extracted three times with dichloromethane. The combined dichloromethane layers were dried with magnesium sulfate and concentrated in vacuo to give 3.98 g of the title compound, which was used as is in the following example.
Name
(2-chloro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.